![molecular formula C19H13NO3 B1267601 (4-Nitrophenyl)-(4-phenylphenyl)methanone CAS No. 6317-76-6](/img/structure/B1267601.png)
(4-Nitrophenyl)-(4-phenylphenyl)methanone
Overview
Description
“(4-Nitrophenyl)-(4-phenylphenyl)methanone” is a chemical compound with the molecular formula C19H13NO3 . It is also known as “4-Nitrobenzophenone”, “p-Nitrobenzophenone”, and "4-Nitrophenyl phenyl ketone" .
Molecular Structure Analysis
The molecular structure of “(4-Nitrophenyl)-(4-phenylphenyl)methanone” can be viewed using Java or Javascript . The IUPAC Standard InChIKey is ZYMCBJWUWHHVRX-UHFFFAOYSA-N .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
“(4-Nitrophenyl)-(4-phenylphenyl)methanone” has a molecular weight of 303.31100 . The Polar Surface Area is 62.89000 . The LogP value is 5.01600 , which indicates its lipophilicity.Scientific Research Applications
Chemical Structure and Properties
(4-Nitrophenyl)-(4-phenylphenyl)methanone, also known as 4-Nitrobenzophenone, has the molecular formula C13H9NO3 and a molecular weight of 227.2155 . It is a compound with a nitro group (-NO2) attached to one phenyl ring and a ketone group (C=O) linking it to another phenyl ring .
Use in Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, which can be derived from (4-Nitrophenyl)-(4-phenylphenyl)methanone, are superior synthons for indirect radiofluorination of biomolecules . This process is crucial in the preparation of radiopharmaceuticals used in Positron Emission Tomography (PET), a common molecular imaging technique .
Use in Esterase and Lipase Activity Assays
4-Nitrophenyl acetate, a derivative of (4-Nitrophenyl)-(4-phenylphenyl)methanone, is used as a substrate in assays for esterase and lipase activity . These enzymes play important roles in various biological processes, including digestion and metabolism .
Use in Water Treatment
The reduction of 4-Nitrophenol to 4-Aminophenol, which involves (4-Nitrophenyl)-(4-phenylphenyl)methanone, is considered an important step in industrial water treatment . This process is often used to assess the catalytic activity of metallic nanoparticles .
Use in Catalytic Reduction of Nitrophenols
(4-Nitrophenyl)-(4-phenylphenyl)methanone is involved in the catalytic reduction of nitrophenols . This process is important in the synthesis of various chemicals and in environmental remediation .
Use in Reductive Cleavage of Methionine-containing Peptides
4-Nitrophenyl acetate is used with iodoacetic acid for reductive cleavage of methionine-containing peptides . This process is important in protein sequencing and analysis .
properties
IUPAC Name |
(4-nitrophenyl)-(4-phenylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLGUMVBFSDYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285877 | |
Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)-(4-phenylphenyl)methanone | |
CAS RN |
6317-76-6 | |
Record name | MLS000737074 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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